molecular formula C26H24N4O4S B11168812 {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(4-pyridyl)-4-quinolyl]methanone

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(4-pyridyl)-4-quinolyl]methanone

Cat. No.: B11168812
M. Wt: 488.6 g/mol
InChI Key: COXDQXYRKGJKPB-UHFFFAOYSA-N
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Description

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(4-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(4-pyridyl)-4-quinolyl]methanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines are then deprotected using reagents like PhSH (thiophenol) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(4-pyridyl)-4-quinolyl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(4-pyridyl)-4-quinolyl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(4-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(4-pyridyl)-4-quinolyl]methanone apart is its combination of a piperazine ring with a quinoline moiety, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N4O4S/c1-34-20-6-8-21(9-7-20)35(32,33)30-16-14-29(15-17-30)26(31)23-18-25(19-10-12-27-13-11-19)28-24-5-3-2-4-22(23)24/h2-13,18H,14-17H2,1H3

InChI Key

COXDQXYRKGJKPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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